molecular formula C18H26N4O B2954724 1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea CAS No. 2034363-63-6

1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Cat. No. B2954724
CAS RN: 2034363-63-6
M. Wt: 314.433
InChI Key: IMPXONLEPCKUCP-UHFFFAOYSA-N
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Description

1-(4-(tert-butyl)phenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, a type of white blood cell that is responsible for producing antibodies. TAK-659 is being investigated as a potential treatment for various types of cancer and autoimmune diseases.

Scientific Research Applications

  • Inhibitors of MAP Kinase p38α : A study by Getlik et al. (2012) discussed the synthesis and biological evaluation of N-pyrazole, N'-thiazole ureas as potent inhibitors of p38α mitogen-activated protein kinase (MAPK). This compound showed promise in inhibiting p38α activity and mediated phosphorylation in HeLa cells.

  • Lithiation in Organic Synthesis : Research by Smith et al. (2013) explored the directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showing the compound's role in organic synthesis through lithiation and substitution reactions.

  • Hydrogel Formation : Lloyd and Steed (2011) examined 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea for forming hydrogels in various acids. This study highlighted the compound's ability to influence the physical properties of gels, including their rheology and morphology.

  • Study of Molecular Association : Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, revealing insights into hydrogen bonding and complex formation in urea derivatives.

  • Antibacterial Compounds Synthesis : A study by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, including variants of urea, for potential use as antibacterial agents.

  • Synthesis of Anticancer Agents : Research by Gaudreault et al. (1988) involved synthesizing 1-Aryl-3-(2-chloroethyl) ureas and examining their cytotoxicity on human adenocarcinoma cells, suggesting their potential as anticancer agents.

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-13-12-16(21-22(13)5)10-11-19-17(23)20-15-8-6-14(7-9-15)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXONLEPCKUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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